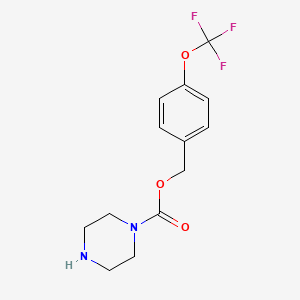

4-Trifluoromethoxybenzyl piperazine-1-carboxylate

Description

Properties

IUPAC Name |

[4-(trifluoromethoxy)phenyl]methyl piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O3/c14-13(15,16)21-11-3-1-10(2-4-11)9-20-12(19)18-7-5-17-6-8-18/h1-4,17H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQNBLDNBYNCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OCC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401193806 | |

| Record name | [4-(Trifluoromethoxy)phenyl]methyl 1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681482-20-2 | |

| Record name | [4-(Trifluoromethoxy)phenyl]methyl 1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681482-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Trifluoromethoxy)phenyl]methyl 1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethoxybenzyl piperazine-1-carboxylate typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxybenzyl piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can result in a variety of functionalized derivatives with different chemical and physical properties .

Scientific Research Applications

The compound 4-trifluoromethoxybenzyl piperazine-1-carboxylate is a piperazine derivative that has applications in several scientific research areas, including pharmaceutical development and antiviral research .

Pharmaceutical Research

- FAAH Modulators Certain 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives, which share structural similarities with this compound, are used as modulators of fatty acid amide hydrolase (FAAH). These compounds are investigated for the treatment of anxiety, pain, and other conditions .

- Autotaxin Inhibitors Piperidine and piperazine derivatives, including carboxylates, are utilized as autotaxin inhibitors, potentially useful in treating conditions such as cancer and fibrosis . Examples include (3,4,5-trimethoxyphenyl)methyl piperazine-1-carboxylate .

- PHGDH Inhibitors Certain piperazine-1-carbothioamides have been identified as inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis. These inhibitors are being explored as potential anticancer agents because cancer cells rely on serine for proliferation .

Antiviral Research

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxybenzyl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the piperazine ring play crucial roles in its binding affinity and activity . The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions and subsequent biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The trifluoromethoxy group in the target compound enhances metabolic stability compared to nitro (e.g., ) or chloro-fluoro (e.g., ) substituents, which may undergo faster degradation .

Synthetic Yields : tert-Butyl-protected derivatives (e.g., ) often achieve higher yields (≥70%) due to steric protection of the piperazine nitrogen, whereas benzyl-substituted analogs require optimized coupling conditions .

Biological Activity : Substitution at the benzyl position significantly affects target selectivity. For example, 2-trifluoromethylbenzyl derivatives (e.g., ) show affinity for sigma receptors, while 4-trifluoromethoxybenzyl derivatives may target histamine H3 or 5-HT receptors .

Stability and Degradation Pathways

- Acid Sensitivity : Unlike tert-butyl derivatives (e.g., compound 1a in ), which degrade in SGF due to Boc-group hydrolysis, the 4-trifluoromethoxybenzyl analog lacks labile protecting groups, conferring superior stability.

- Thermal Stability : Piperazine-1-carboxylates with aromatic substituents (e.g., nitrophenyl ) exhibit higher thermal stability (>200°C) than aliphatic analogs, as confirmed by differential scanning calorimetry (DSC) studies.

Pharmacological Profiles

- tert-Butyl 4-(6-fluorophenyl)piperazine-1-carboxylate: Demonstrated inhibitory activity against HRV (Human Rhinovirus) with IC50 values <1 μM .

Biological Activity

4-Trifluoromethoxybenzyl piperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its molecular structure comprises a trifluoromethoxy group attached to a benzyl piperazine core, which is known for various biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, alongside relevant research findings and case studies.

- Molecular Formula : C13H15F3N2O3

- Molecular Weight : 304.27 g/mol

The compound is synthesized through the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine, typically in the presence of a base like triethylamine.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, which may improve cell membrane permeability and binding affinity to various biological targets. This compound has been studied for its potential to inhibit certain enzymes and pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry into host cells or by inhibiting viral enzymes necessary for replication .

Anticancer Activity

One of the most promising areas of research is the anticancer potential of this compound. It has demonstrated cytotoxic effects in various cancer cell lines, including those with RAS mutations, which are common in many cancers. In xenograft models, it showed significant anti-tumor activity without apparent toxicity to normal tissues .

Research Findings and Case Studies

Q & A

Basic Questions

Q. What are the key considerations in synthesizing 4-trifluoromethoxybenzyl piperazine-1-carboxylate to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring followed by coupling with trifluoromethoxybenzyl groups. Critical steps include:

- Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent side reactions .

- Controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize hydrolysis of reactive intermediates like acyl chlorides .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the target compound .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Structural Elucidation :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethoxy singlet at ~3.8 ppm) and confirms regiochemistry .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding patterns. Anisotropic displacement parameters validate molecular geometry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching C₁₃H₁₅F₃N₂O₃) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Discrepancy Analysis :

- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) by controlling pH, temperature, and solvent (DMSO concentration ≤1%) .

- Purity Verification : Contradictions may arise from impurities (>98% purity via HPLC is critical). Use orthogonal methods (e.g., elemental analysis) to validate .

- Structural Confirmation : Re-evaluate stereochemistry using circular dichroism (CD) or single-crystal XRD if biological activity differs unexpectedly .

Q. What computational strategies are used to predict the binding affinity of this compound with target enzymes?

- Molecular Modeling :

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to simulate interactions (e.g., hydrogen bonding with kinase active sites). Validate force fields (e.g., OPLS-AA) for fluorine-containing ligands .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR Models : Corrogate substituent effects (e.g., trifluoromethoxy vs. methoxy groups) on activity using Hammett σ constants .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Crystallization Issues :

- Hygroscopicity : Use glovebox techniques for crystal growth in anhydrous solvents (e.g., hexane/dichloromethane) .

- Disorder in Trifluoromethoxy Groups : Collect high-resolution data (≤0.8 Å) and refine using SHELXL’s PART instructions to model partial occupancy .

- Twinned Crystals : Apply PLATON’s TWINABS for data integration and scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.